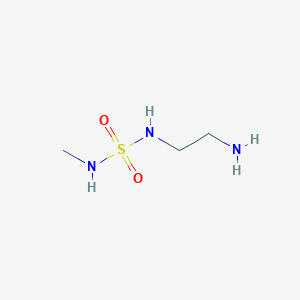

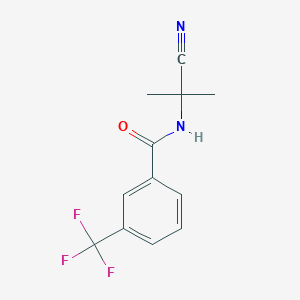

![molecular formula C16H15ClO4 B3013071 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid CAS No. 915876-61-8](/img/structure/B3013071.png)

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid is a chemically synthesized molecule that appears to be related to various research areas, including the development of pharmaceuticals and organic synthesis. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described could be relevant to its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from simple and readily available materials. For instance, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis starting from 4-chlorophenol and ω-(methylsulfinyl)-p-methoxyacetophenone under Pummerer reaction conditions, followed by desulfurization and acylation steps . Similarly, the synthesis of a key intermediate for SGLT2 inhibitors started from dimethyl terephthalate and proceeded through nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods could potentially be adapted for the synthesis of 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and, in some cases, confirmed by single-crystal X-ray analysis . The importance of such analysis is highlighted by the difficulty in identifying regioisomers spectroscopically, as demonstrated in the synthesis of a pyrazole derivative . For the compound , similar analytical techniques would be crucial for confirming the molecular structure and the position of substituents on the aromatic rings.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes selective functionalization at specific positions on the aromatic ring. For example, the potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids was selectively deprotonated para to the carboxylate group using a combination of n-butyl lithium and potassium tert-butoxide . This selective metalation could be a useful reaction for modifying the structure of 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid, particularly for introducing or modifying substituents at the para position.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid are not directly reported in the provided papers, the properties of structurally similar compounds can offer insights. For instance, the crystallization behavior and solid-state interactions of carboxylic acid groups, as well as the conformational differences between substituents on the aromatic rings, are important considerations that can affect the compound's physical properties, solubility, and stability . The synthesis and handling of such compounds require careful consideration of these properties to ensure successful outcomes.

科学的研究の応用

Synthesis and Derivative Formation

- Synthesis Processes : A study detailed the synthesis of dichloroisoeverninic acid, a food additive and constituent of orthosomycin antibiotics, from methyl orsellinate. This process could potentially be relevant for synthesizing similar compounds, including 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid (Dornhagen & Scharf, 1985).

- Derivative Development : Another study reported on the lithiation of unprotected benzoic acids, which could be a technique applicable in the functionalization of compounds like 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid for various applications (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Biological Activities and Applications

- Antimicrobial and Antitubercular Properties : Research on azomethines and 4-thiazolidinones, synthesized from similar benzoic acid derivatives, demonstrated antimicrobial and antitubercular activities. This suggests potential biological applications for 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid in the medical field (Hirpara, Parekh, & Parekh, 2003).

Applications in Organic Synthesis

- Intermediate in Organic Synthesis : A study on the synthesis of 3,5-dimethoxy-4-methyl benzoic acid, which shares a similar structure, indicated its use as an intermediate in organic synthesis processes (Sinha, Mandal, & Chandrasekaran, 2000).

Isotope Labeling and Analytical Applications

- Isotope Labeling : In a study, 2-methyl-5-(p-methoxyphenyl)benzoic acid N-methylamide, structurally related to the compound , was labeled with hydrogen isotopes for analytical purposes, suggesting similar potential uses for isotope labeling in research (Shevchenko, Nagaev, & Myasoedov, 2014).

Antioxidant Properties

- Antioxidant Activity : Research on phenyl ether derivatives from marine-derived fungi, including compounds structurally related to 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid, identified strong antioxidant activities, indicating potential research applications in antioxidative therapies (Xu, Zhang, Zhu, Cao, & Zhu, 2017).

特性

IUPAC Name |

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO4/c1-10-3-5-11(6-4-10)9-21-15-13(17)7-12(16(18)19)8-14(15)20-2/h3-8H,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRUAXUXLDDNKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

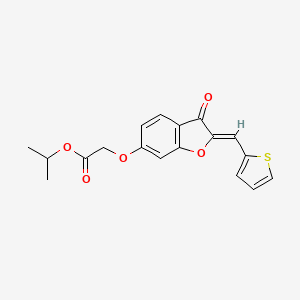

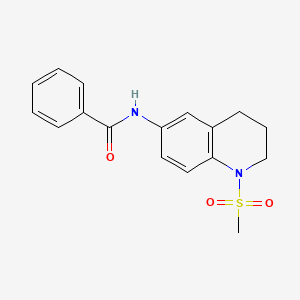

![1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B3012990.png)

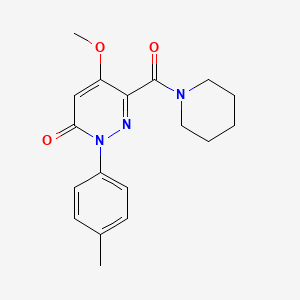

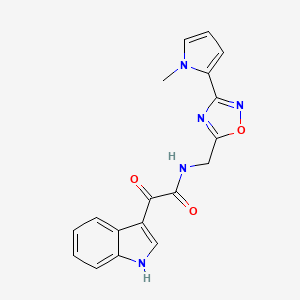

![2-[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B3012992.png)

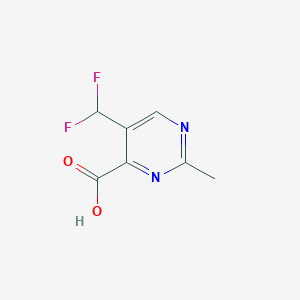

![[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino] 4-methoxybenzoate](/img/structure/B3012999.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013004.png)

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3013006.png)

![ethyl 4-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-4-oxobutanoate](/img/structure/B3013007.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B3013010.png)